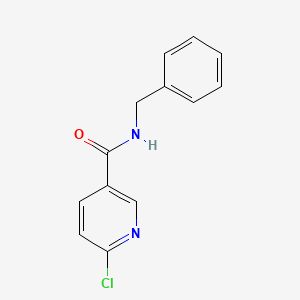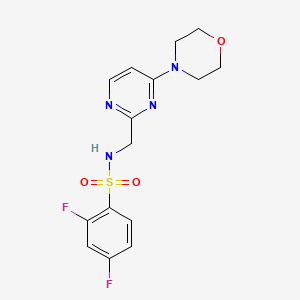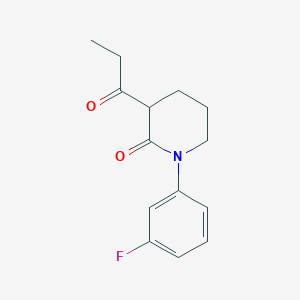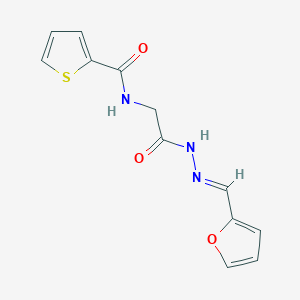
N-Benzyl-6-chloro-nicotinamide
Overview
Description
N-Benzyl-6-chloro-nicotinamide is a chemical compound with the molecular formula C13H11ClN2O It is a derivative of nicotinamide, where the nicotinamide ring is substituted with a benzyl group and a chlorine atom
Mechanism of Action
Target of Action
N-Benzyl-6-chloro-nicotinamide is a derivative of nicotinamide, also known as vitamin B3 . Nicotinamide plays a pivotal role in NAD+ synthesis, contributing to redox reactions and energy production in cells . Therefore, the primary targets of this compound are likely to be the same as those of nicotinamide, including enzymes involved in NAD+ synthesis and utilization .
Mode of Action
Nicotinamide is known to influence human DNA repair and cellular stress responses
Biochemical Pathways
Nicotinamide, the parent compound of this compound, is involved in several biochemical pathways. It plays a key role in the NAD salvage pathway, where it is converted into nicotinamide mononucleotide (NMN) by the enzyme nicotinamide phosphoribosyltransferase (NAMPT) . This process is crucial for maintaining cellular NAD+ levels, which are essential for energy production and other metabolic processes . It’s reasonable to hypothesize that this compound might affect similar pathways.
Result of Action
Based on the known effects of nicotinamide, it could potentially influence dna repair mechanisms, cellular stress responses, and nad+ synthesis . These effects could have various downstream impacts, including potential neuroprotective benefits .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Benzyl-6-chloro-nicotinamide typically involves the reaction of 6-chloronicotinic acid with benzylamine. The process can be summarized as follows:
Activation of 6-chloronicotinic acid: The carboxylic acid group of 6-chloronicotinic acid is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Amidation Reaction: The activated 6-chloronicotinic acid is then reacted with benzylamine to form this compound. The reaction is typically carried out in an organic solvent such as dichloromethane or dimethylformamide (DMF) under mild conditions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction.
Chemical Reactions Analysis
Types of Reactions: N-Benzyl-6-chloro-nicotinamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The nicotinamide ring can participate in redox reactions, where it can be oxidized or reduced depending on the reagents used.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide or thiourea can be used for nucleophilic substitution reactions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate hydrolysis.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted derivatives of this compound can be obtained.
Oxidation and Reduction Products: Oxidized or reduced forms of the nicotinamide ring.
Hydrolysis Products: 6-chloronicotinic acid and benzylamine.
Scientific Research Applications
N-Benzyl-6-chloro-nicotinamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent due to its structural similarity to nicotinamide, which is involved in various biological processes.
Material Science: The compound can be used as a building block for the synthesis of novel materials with specific properties.
Biological Research: It is investigated for its effects on cellular processes and its potential as a tool for studying nicotinamide-related pathways.
Industrial Applications: The compound may be used in the development of new chemical processes or as an intermediate in the synthesis of other valuable compounds.
Comparison with Similar Compounds
Nicotinamide: The parent compound, which is a form of vitamin B3 and plays a crucial role in cellular metabolism.
6-Chloronicotinamide: A derivative with a chlorine substituent on the nicotinamide ring.
N-Benzyl-nicotinamide: A derivative with a benzyl substituent on the nicotinamide ring.
Comparison: N-Benzyl-6-chloro-nicotinamide is unique due to the presence of both benzyl and chlorine substituents, which may confer distinct chemical and biological properties Compared to nicotinamide, it may exhibit enhanced lipophilicity and altered pharmacokinetic properties
Properties
IUPAC Name |
N-benzyl-6-chloropyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O/c14-12-7-6-11(9-15-12)13(17)16-8-10-4-2-1-3-5-10/h1-7,9H,8H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSNLXSVLOIAAEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=CN=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(2-Methyl-1,8-dioxa-4-azaspiro[5.5]undecan-4-yl)prop-2-en-1-one](/img/structure/B2757046.png)
![4-[4-(1-methyl-1H-imidazol-2-yl)piperazine-1-carbonyl]morpholine](/img/structure/B2757047.png)

![2-[(7-chloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(3-methylphenyl)acetamide](/img/structure/B2757052.png)

![N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-3,4,5-triethoxybenzamide](/img/structure/B2757055.png)
![2-Amino-2-[3-(5-fluoropentyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2757056.png)


![N-(6-acetamidobenzo[d]thiazol-2-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2757062.png)

![2,2,2-Trifluoro-N-[(3R,4S)-4-(4-fluorophenyl)piperidin-3-yl]acetamide](/img/structure/B2757065.png)

![2-Methyl-6-[(1-methylpyrrolidin-2-yl)methoxy]pyridine](/img/structure/B2757069.png)
